Estriol 16,17-diacetate

概要

説明

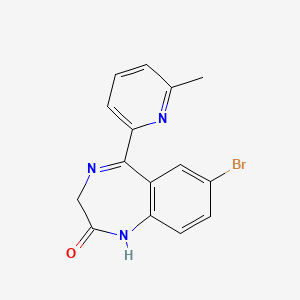

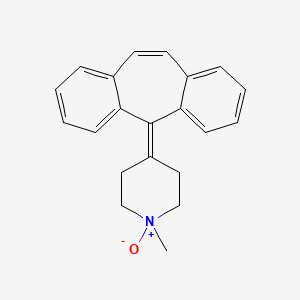

Estriol 16,17-diacetate, also known as 1,3,5(10)-Estratrien-3,16α,17β-triol 16,17-diacetate, is a chemical compound with the empirical formula C22H28O5 . Its CAS number is 805-26-5 .

Synthesis Analysis

This compound can be synthesized from estriol by refluxing or warming estriol with carboxylic acids . A more drastic condition can afford estriol 16, 17-diacylates . Transesterification can also yield the same results .Molecular Structure Analysis

The molecular weight of this compound is 372.45 . The SMILES string representation of its structure is [H][C@]12CC[C@]3©C@@H=O)C@@H[C@]1([H])CCc4cc(O)ccc24)OC©=O .Chemical Reactions Analysis

The reactions of estriol triacylates and estradiol diacylates with sodium borohydride give estriol 16, 17-diacylates . 3, 16α-Dihydroxyestra-1, 3, 5(10)-trien-17-one diacetate can be transformed into estriol 16-acetate by treatment with sodium borohydride .Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H28O5 and a molecular weight of 372.45 .科学的研究の応用

Synthesis and Chemical Reactions

- Estriol esters, including Estriol 16,17-diacetate, have been synthesized and studied for their reactions and transformations. Different conditions were used to obtain Estriol 16-monoacylates and Estriol 16,17-diacylates. These transformations provide insights into the chemical behavior of estriol and its derivatives (Tsuneda, Yamada, Yasuda, & Mori, 1963).

Radioimmunoassay Applications

- Estriol-16,17-dihemisuccinate was used to create an antiserum for radioimmunoassay, demonstrating the ability to detect various estrogens in human pregnancy urine, plasma, and amniotic fluid. This application is crucial for medical diagnostics and research (Gurpide, Giebenhain, Tseng, & Kelly, 1971).

Medical and Therapeutic Research

- Estriol-16,17-disodium succinate has been investigated for its effects on local hemorrhages induced by snake venom. This study highlights a potential therapeutic application of estriol derivatives in treating vascular damage (Bonta, De Vos, & Delver, 1965).

- Another study explored the use of estriol in treating experimental autoimmune encephalomyelitis (EAE), suggesting its potential in treating autoimmune diseases (Kim, Liva, Dalal, Verity, & Voskuhl, 1999).

Biochemical Studies

- Synthesis of estriol monoglucoside derivatives for producing specific antisera for direct radioimmunoassay indicates the potential of estriol derivatives in biochemical research and diagnostics (Nambara, Goto, Furuyama, & Kato, 1978).

Environmental Studies

- The fate and transport of estrogens like Estriol in soil-water systems have been investigated to understand their environmental impact and behavior, especially related to animal feeding operations and manure management (Casey, Larsen, Hakk, & Šimůnek, 2003).

Molecular and Receptor Studies

- Studies on the biology and receptor interactions of estriol and its derivatives in vitro and in vivo have been conducted to understand their impact on estrogen targets like the uterus, breast cancer cells, and endometrial cells. This research is significant for understanding hormone-related diseases and treatments (Katzenellenbogen, 1984).

作用機序

Target of Action

Estriol 16,17-diacetate primarily targets the estrogen receptors in the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .

Mode of Action

This compound interacts with its target receptors by binding to them . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .

Biochemical Pathways

This compound affects the estrogenic pathways in the body . It is a hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position . During pregnancy, a large amount of estriol is produced by the placenta .

Pharmacokinetics

It is known that estrogens like estriol are resistant to biodegradation, hence their removal by conventional treatment systems is limited .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. By binding to estrogen receptors and modulating gene transcription, it can influence a variety of physiological processes, including reproductive functions and the development of secondary sexual characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that estriol can be removed from natural water by UV, UV/H2O2, UV/TiO2, and UV/O3 processes . Moreover, some of the byproducts of these degradation processes have been found to present chronic toxicity to aquatic organisms, demonstrating the risks of exposure .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

生化学分析

Cellular Effects

Estrogens, including estriol, have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Estrogens typically exert their effects at the molecular level through binding interactions with estrogen receptors, leading to changes in gene expression .

Dosage Effects in Animal Models

Estrogens have been shown to have neuroprotective properties in animal models .

Metabolic Pathways

Estriol 16,17-diacetate is likely involved in estrogen metabolic pathways. Estrogens are metabolized in various ways, including glucuronidation and sulfation .

特性

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRHRAOBVGHGFZ-BTOHRNCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

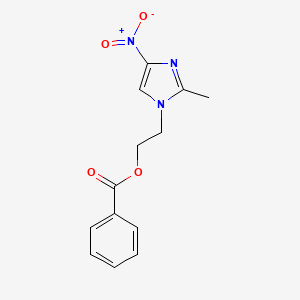

![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)

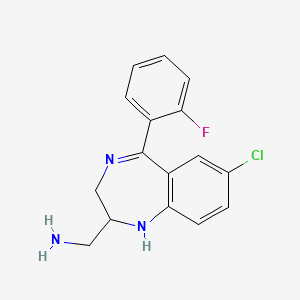

![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

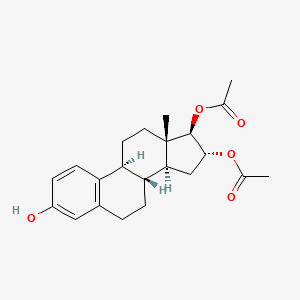

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)